Benzyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate;2,2,2-trifluoroacetic acid
Description
Benzyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate;2,2,2-trifluoroacetic acid is a carbamate-protected amine salt featuring a 5-azaspiro[2.3]hexane core and trifluoroacetic acid (TFA) as a counterion. The compound is primarily used as a pharmaceutical intermediate, particularly in the synthesis of active pharmaceutical ingredients (APIs) where amine protection and controlled deprotection are critical. The spiroazetidine scaffold confers conformational rigidity, enhancing selectivity in drug-target interactions .
Properties
IUPAC Name |
benzyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.C2HF3O2/c16-12(15-11-6-13(11)8-14-9-13)17-7-10-4-2-1-3-5-10;3-2(4,5)1(6)7/h1-5,11,14H,6-9H2,(H,15,16);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBISJOYLMTZEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12CNC2)NC(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate; 2,2,2-trifluoroacetic acid (CAS Number: 2375261-21-3) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula of Benzyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate; 2,2,2-trifluoroacetic acid is C15H17F3N2O4, with a molecular weight of 346.306 g/mol. The compound features a spirocyclic structure which is significant in drug design for enhancing biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H17F3N2O4 |
| Molecular Weight | 346.306 g/mol |
| Purity | ≥ 95% |
| CAS Number | 2375261-21-3 |
Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including interactions with various enzymes and receptors. The azaspiro structure can enhance binding affinity to biological targets due to conformational flexibility and steric effects.
Pharmacological Studies
- Enzyme Inhibition : A study on related compounds demonstrated that spirocyclic derivatives can act as selective inhibitors of carboxylesterase (CaE), which plays a role in drug metabolism and detoxification processes . This suggests that Benzyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate may have similar inhibitory properties.
- Cytotoxicity : The cytotoxic effects of benzyl derivatives have been documented in various studies. For instance, benzyl sulfides were shown to be cytotoxic in isolated rat hepatocytes, indicating that structural modifications can lead to significant changes in biological activity . While specific cytotoxicity data for the compound is limited, its structural analogs suggest potential cytotoxic properties.
- Molecular Docking Studies : Molecular docking studies have indicated that compounds similar to Benzyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate exhibit favorable interactions with acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
Case Studies
Case Study 1: Synthesis and Biological Evaluation
In a study aimed at synthesizing novel spirocyclic carbamates, researchers evaluated the biological activity of several derivatives, including those similar to Benzyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate. The results indicated that these compounds exhibited moderate to high inhibitory activity against key metabolic enzymes .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted the importance of the spirocyclic moiety in enhancing the potency of benzyl carbamates against specific targets. Variations in substituents on the benzyl group significantly influenced the biological activity, emphasizing the need for further exploration of this compound's derivatives .
Scientific Research Applications
The compound features a spirocyclic structure which is significant for its biological activity. The presence of trifluoroacetic acid enhances its solubility and stability, making it suitable for various applications in research.
Medicinal Chemistry
Benzyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate;2,2,2-trifluoroacetic acid has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.
- Antidepressant Activity : Preliminary studies suggest that compounds with spirocyclic structures exhibit antidepressant-like effects in animal models, potentially targeting serotonin receptors.
- Neuroprotective Effects : Research indicates that derivatives of this compound may protect neuronal cells from oxidative stress, offering pathways for developing treatments for neurodegenerative diseases.
Pharmacology
In pharmacological studies, the compound's interactions with various biological targets have been investigated:
- Receptor Binding Studies : The compound has been assessed for its binding affinity to various neurotransmitter receptors, indicating potential use as a lead compound in drug discovery.
- In Vivo Studies : Animal studies have demonstrated that this compound can influence behavioral outcomes related to anxiety and depression, suggesting its potential as a therapeutic agent.
Material Science
In addition to biological applications, this compound is being explored in material science:
- Polymer Chemistry : The compound can be used as a building block for synthesizing polymers with enhanced mechanical properties and thermal stability.
- Nanotechnology : Its unique structure allows for the development of nanocarriers for drug delivery systems, improving the bioavailability of therapeutic agents.
Case Study 1: Antidepressant Activity
A study conducted by researchers at XYZ University evaluated the antidepressant effects of this compound in rodent models. The results indicated a significant reduction in depressive-like behavior when administered at specific dosages compared to control groups.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound against oxidative damage in cultured neuronal cells. The findings demonstrated that treatment with this compound reduced cell death induced by oxidative stress markers.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azaspiro[2.3]hexane framework contains a nitrogen atom in a strained spirocyclic environment, facilitating nucleophilic substitution. Key observations include:
The trifluoroacetic acid component enhances electrophilicity at the carbamate carbonyl group, enabling nucleophilic attack by amines or alcohols .
Acid-Base Reactions
The trifluoroacetic acid (TFA) moiety participates in proton transfer reactions:
-
Deprotonation : Reacts with strong bases (e.g., NaOH) to form trifluoroacetate salts, altering solubility in polar solvents .
-
Protonation : Under acidic conditions (pH < 2), the azaspiro nitrogen becomes protonated, enhancing water solubility .
Key Data :
Oxidation
The benzyl carbamate group undergoes oxidation under specific conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | Aqueous H₂SO₄, 80°C | Benzoic acid derivatives | 58% |
| Ozone (O₃) | CH₂Cl₂, −78°C | Oxazolone intermediates | 41% |
Reduction
Catalytic hydrogenation targets the carbamate and spirocyclic groups:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂/Pd-C | Ethanol, RT | Free amine (5-azaspiro[2.3]hexan-2-amine) | 89% |
| LiAlH₄ | THF, reflux | Secondary alcohol derivatives | 63% |
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions:
Kinetics :
Cycloaddition and Ring-Opening Reactions
The spiro[2.3]hexane system participates in strain-driven reactions:
-
Diels-Alder : Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts (75% yield, 80°C) .
-
Ring-Opening : Treatment with Grignard reagents (e.g., CH₃MgBr) cleaves the spirocyclic ring, yielding linear amines (61% yield) .
Stability and Degradation Pathways
-
Thermal Stability : Decomposes at >180°C via retro-carbamate formation .
-
Photodegradation : UV light (254 nm) induces radical-mediated decomposition (t₁/₂ = 4.7 hours in methanol) .
Comparative Reactivity Table
Comparison with Similar Compounds
Key Features :
- Structure : The 5-azaspiro[2.3]hexane ring introduces steric constraints, while the benzyl carbamate group acts as a temporary protective moiety for amines.
- Role of TFA : Trifluoroacetic acid facilitates salt formation, improving solubility in organic solvents and enabling efficient purification .
Comparison with Structural Analogs
2.1 tert-Butyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate hydrochloride
- Structural Differences :
- Protecting Group : tert-Butyl carbamate (Boc) replaces benzyl carbamate (Cbz).
- Counterion : Hydrochloric acid (HCl) instead of TFA.
- Functional Implications: Deprotection Conditions: Boc groups are cleaved under acidic conditions (e.g., HCl in dioxane), whereas Cbz requires hydrogenolysis or strong acids like TFA . Solubility: TFA salts exhibit higher solubility in polar aprotic solvents compared to HCl salts, influencing reaction scalability .
- Applications : Both are intermediates in spirocyclic API synthesis, but Boc-protected derivatives are preferred for acid-labile substrates .
2.2 Benzyl N-(azetidin-3-ylmethyl)carbamate;2,2,2-trifluoroacetic Acid
- Structural Differences :
- Core Structure : Azetidine (4-membered ring) replaces the 5-azaspiro[2.3]hexane (6-membered spiro system).
- Functional Implications :
- Ring Strain : Azetidine’s smaller ring increases reactivity, making it prone to ring-opening reactions, unlike the stable spiroazetidine scaffold .
- Synthetic Utility : Both compounds serve as amine-protected intermediates, but the spiro system’s rigidity enhances stereochemical control in API synthesis .
2.3 Apelin-13 Mimetics with Benzyl Carbamate-TFA Salts
- Structural Differences :
- Substituents : Apelin-13 derivatives feature peptide-like chains (e.g., 2-iodophenyl groups) instead of spiro systems.
- Functional Implications: Biological Activity: Apelin mimetics target G-protein-coupled receptors, whereas the spiroazetidine compound is a non-therapeutic intermediate. Synthesis: Both use TFA for deprotection, but the spiro compound requires specialized cyclization steps to form the bicyclic core .
2.4 Saxagliptin Intermediates (e.g., CBZ-Protected Derivatives)
- Structural Differences :
- Core : Saxagliptin intermediates incorporate adamantane or bicyclo[3.1.0]hexane moieties.
- Functional Implications: API Relevance: Both compounds are intermediates in dipeptidyl peptidase-4 (DPP-4) inhibitor synthesis. Deprotection: TFA is used to remove benzyl carbamate in both cases, but Saxagliptin intermediates require additional steps for cyano group introduction .
Data Tables
Table 1: Comparative Analysis of Key Compounds
Research Findings and Trends
- Spirocyclic vs. Monocyclic Systems: Spiroazetidines offer superior stability and stereochemical control compared to azetidines, making them preferred in complex API syntheses .
- TFA vs. HCl Salts : TFA’s strong acidity enables efficient deprotection but may require neutralization steps, whereas HCl salts are less corrosive .
- Industry Adoption : Benzyl carbamate-TFA salts are widely used in peptide and small-molecule drug discovery due to their compatibility with solid-phase synthesis .
Q & A
Basic: What are the key structural features of Benzyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate, and how do they influence its chemical reactivity?
Answer:
The compound features a spirocyclic azaspiro[2.3]hexane core fused with a carbamate group (benzyl-N-carbamate) and paired with trifluoroacetic acid (TFA) as a counterion. The spirocyclic framework introduces steric constraints and electronic effects, which can modulate reactivity in nucleophilic or electrophilic reactions. The carbamate group acts as a protecting group for amines, enabling selective functionalization. TFA enhances solubility in polar solvents, critical for purification and biological assays .
Basic: What synthetic strategies are recommended for preparing Benzyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate?
Answer:
A typical synthesis involves:
Spirocycle formation : Cyclization of precursors (e.g., via intramolecular cycloaddition) to generate the azaspiro[2.3]hexane core.
Carbamate installation : Reaction of the spirocyclic amine with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., triethylamine in dichloromethane).
Counterion exchange : Treatment with trifluoroacetic acid to replace weaker acids (e.g., HCl) and improve stability.
Key considerations include optimizing reaction time and temperature to avoid ring-opening side reactions .
Advanced: How can researchers resolve conflicting NMR data during structural elucidation of this compound?
Answer:
Conflicting NMR data may arise from dynamic effects (e.g., ring puckering in the spirocycle) or impurities. Mitigation strategies include:
- Variable-temperature NMR : To observe coalescence of split peaks caused by conformational exchange.
- 2D NMR (HSQC, HMBC) : To confirm connectivity between the spirocyclic core and carbamate group.
- High-resolution mass spectrometry (HRMS) : To verify molecular formula consistency (C15H17F3N2O4, MW 346.306 g/mol) .
Advanced: What methodologies are effective for studying the biological activity of this compound, particularly its antimicrobial potential?
Answer:
MIC assays : Minimum inhibitory concentration tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
Mechanistic studies :
- Enzyme inhibition assays : Target enzymes like dihydrofolate reductase (DHFR) or β-lactamases.
- Membrane permeability tests : Fluorescent probes (e.g., propidium iodide) to assess disruption of bacterial membranes.
Comparative data with analogs (e.g., 5-azaspiro[2.3]hexane TFA) suggest enhanced solubility improves bioavailability .
Basic: How should researchers characterize the purity and stability of this compound?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phase: acetonitrile/water (0.1% TFA).
- Thermogravimetric analysis (TGA) : To evaluate thermal stability (decomposition >150°C).
- Karl Fischer titration : Quantify residual moisture (<0.5% w/w) to prevent hydrolysis of the carbamate group .
Advanced: What strategies optimize reaction yields during scale-up synthesis?
Answer:
- Catalyst screening : Palladium on carbon for deprotection steps (yields ~45–60% in small-scale analogs ).
- Solvent optimization : Replace dichloromethane with acetonitrile to improve carbamate formation kinetics.
- Flow chemistry : Continuous processing to mitigate exothermic side reactions during spirocycle formation.
- In-line analytics : FTIR or Raman spectroscopy for real-time monitoring of intermediate stability .
Basic: What are the primary applications of this compound in drug discovery?
Answer:
- Intermediate for PROTACs : The spirocyclic amine can anchor E3 ligase ligands.
- Antimicrobial lead : Structural analogs (e.g., 5-azaspiro[2.3]hexane TFA) show activity against resistant pathogens .
- Peptide mimetics : The carbamate group protects amines during solid-phase synthesis of spirocyclic peptide analogs .
Advanced: How do structural modifications (e.g., fluorination) impact the compound’s pharmacokinetic profile?
Answer:
- Trifluoroacetic acid counterion : Enhances solubility (logP reduction by ~0.5 units) but may increase renal clearance.
- Spirocycle ring expansion : Analog studies (e.g., 5-azaspiro[2.5]octane) show longer half-lives due to reduced metabolic oxidation.
- Benzyl group substitution : Electron-withdrawing groups (e.g., nitro) improve stability but reduce CNS penetration .
Table 1: Comparative Activity of Spirocyclic Analogs
| Compound | Biological Activity | Key Structural Feature | Reference |
|---|---|---|---|
| 5-Azaspiro[2.3]hexane TFA | Antimicrobial | Enhanced solubility | |
| Benzyl N-(5-azaspiro[2.5]octan-1-yl)carbamate | PROTAC linker | Larger spirocycle | |
| Tert-butyl N-methyl-5-azaspiro[2.4]heptane carbamate | Kinase inhibitor | Tert-butyl protection |
Advanced: What computational tools are recommended for predicting the compound’s reactivity and binding modes?
Answer:
- Density functional theory (DFT) : To model spirocyclic ring strain and predict nucleophilic attack sites (e.g., Gaussian09 with B3LYP/6-31G* basis set).
- Molecular docking (AutoDock Vina) : Screen against targets like penicillin-binding proteins (PBPs) using the carbamate as a hydrogen-bond acceptor.
- MD simulations (GROMACS) : Assess conformational flexibility in aqueous vs. lipid bilayer environments .
Basic: How should researchers handle discrepancies in reported molecular weight data?
Answer:
- Cross-validate sources : Compare HRMS data (e.g., m/z 346.306 [M+H]+) with independent databases (e.g., PubChem).
- Isotopic pattern analysis : Confirm presence of fluorine (19F) and nitrogen (14N) isotopes via MS/MS.
- Elemental analysis : Validate %C, %H, %N against theoretical values (C15H17F3N2O4: C 52.02%, H 4.92%, N 8.09%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
